2-(3,5-Dimethylphenyl)azetidine

Medicinal Chemistry Organic Synthesis Quality Control

Eliminate SAR inconsistency risks with this specific 2-aryl azetidine building block. Generic or 3-substituted isomers introduce erroneous data due to altered geometry and absent chirality. - Chiral Purity: C2 substitution enables enantiomerically pure asymmetric ligand synthesis. - Cost Efficiency: 17% lower cost/gram than the 3-substituted analog, optimizing scale-up budgets. - Quality: ≥98% purity standard ensures reproducible biological profiling and minimal side-reaction interference.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13601957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCN2)C
InChIInChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3
InChIKeyAYKYDTFCMLCYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)azetidine Overview


2-(3,5-Dimethylphenyl)azetidine (CAS 1270461-18-1) is a heterocyclic organic compound featuring a four-membered, nitrogen-containing azetidine ring substituted at the 2-position with a 3,5-dimethylphenyl group . The azetidine scaffold is characterized by significant ring strain and a constrained geometry, which are highly valued in medicinal chemistry for improving key physicochemical properties of drug candidates, such as metabolic stability and solubility . This compound is typically procured as a high-purity (≥98%) research intermediate, with a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1]. Its primary role is as a building block for the synthesis of more complex molecules, particularly in structure-activity relationship (SAR) studies .

2-(3,5-Dimethylphenyl)azetidine Substitution Risks


Substituting 2-(3,5-dimethylphenyl)azetidine with a generic azetidine building block is not recommended due to the specific and impactful role of its substitution pattern. The position of the aryl group (2- vs. 3- substitution) dictates the presence of a chiral center, which is absent in the 3-substituted analog, and fundamentally alters the molecule's three-dimensional geometry and potential for asymmetric induction [1]. Furthermore, the 3,5-dimethyl substitution pattern on the phenyl ring is a precise structural motif with distinct electronic and steric properties, making it a non-interchangeable element in structure-activity relationship (SAR) campaigns . Using an alternative, such as the 3-substituted isomer (CAS 1260856-22-1) or a benzyl-linked analog (CAS 1865064-20-5), would introduce different physicochemical and biological profiles, potentially invalidating experimental results and leading to false conclusions in drug discovery projects [2].

2-(3,5-Dimethylphenyl)azetidine vs. Key Analogs


Regioisomeric Purity Comparison

In a direct comparison of commercially available purity specifications, 2-(3,5-dimethylphenyl)azetidine is offered at a higher standard (≥98% purity) compared to its regioisomer, 3-(3,5-dimethylphenyl)azetidine, which is typically listed at 95% purity . This 3-percentage-point difference in purity specification is significant for research applications where impurities can confound biological assay results or impede subsequent synthetic steps.

Medicinal Chemistry Organic Synthesis Quality Control

Chiral Center vs. Achiral Analog

The 2-aryl substitution pattern in 2-(3,5-dimethylphenyl)azetidine introduces a chiral center at the C2 position of the azetidine ring . In contrast, the 3-substituted analog, 3-(3,5-dimethylphenyl)azetidine, is achiral due to the symmetry of its substitution . This is a fundamental and quantifiable difference: the target compound offers a route to two distinct enantiomers, whereas the comparator exists as a single achiral entity.

Asymmetric Synthesis Chiral Chemistry Medicinal Chemistry

Computed Physicochemical Properties

Computed physicochemical properties differentiate 2-(3,5-dimethylphenyl)azetidine from closely related azetidine derivatives. The target compound has a predicted density of 0.984±0.06 g/cm³ and a predicted boiling point of 254.9±19.0 °C [1]. These values are distinct from those of the 3-substituted isomer, for which such predicted data is not consistently reported in primary sources, highlighting a data availability advantage for the 2-substituted compound .

Physicochemical Properties Process Chemistry Formulation

Procurement Cost Comparison

Analysis of commercial pricing data reveals a quantifiable cost difference between the 2- and 3-substituted isomers. The 2-substituted target compound is listed at $1,196 USD for a 1g quantity , while the 3-substituted isomer is listed at $1,445 USD for the same 1g quantity . This represents a 17% lower cost for the 2-isomer, despite its higher purity specification (≥98% vs. 95%).

Chemical Procurement Supply Chain Research Economics

Scaffold for SAR Exploration

The azetidine scaffold is valued for introducing ring strain and conformational constraint into molecules, which can enhance target binding affinity and improve metabolic stability [1]. The 3,5-dimethylphenyl substituent on the 2-position of the azetidine ring is explicitly identified as a "particularly useful intermediate for structure-activity relationship (SAR) studies" . This is a class-level inference: the specific substitution pattern is designed for systematic SAR exploration, a role for which generic or alternative building blocks (e.g., unsubstituted phenyl azetidine) are less well-suited due to the absence of the dimethyl substitution motif.

Drug Discovery Medicinal Chemistry Structure-Activity Relationship

2-(3,5-Dimethylphenyl)azetidine Applications


Chiral Ligand and Catalyst Development

Leverage the chiral center at the C2 position of the azetidine ring to synthesize enantiomerically pure ligands for asymmetric catalysis. This application is uniquely enabled by the 2-aryl substitution pattern and is not possible with the achiral 3-substituted isomer .

SAR Studies in Medicinal Chemistry

Employ this compound as a key building block to systematically probe the effects of the 3,5-dimethylphenyl motif on biological activity. Its documented utility in SAR studies and higher purity specification (≥98%) make it a reliable starting point for generating high-quality data .

Synthesis of Complex Heterocyclic Scaffolds

Utilize the strained azetidine ring as a versatile intermediate for ring-opening reactions or further functionalization to access more complex heterocyclic systems. The predicted physicochemical properties (density: 0.984±0.06 g/cm³, boiling point: 254.9±19.0 °C) inform reaction condition planning [1][2].

Cost-Efficient Process Development

Select this building block for early-stage process research where both high purity and cost-effectiveness are paramount. The 17% lower cost per gram compared to the 3-substituted analog, combined with the higher purity specification, provides a strong economic incentive for scale-up feasibility studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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